molecular formula C11H9ClFNO2S2 B5597445 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B5597445
M. Wt: 305.8 g/mol
InChI Key: KVTQHZJSPPYTRO-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a thiophene ring, a five-membered heteroaromatic ring containing sulfur, which is known for its biological activity and versatility in chemical synthesis .

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with thiophen-2-ylmethanamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted thiophenes and sulfonamides .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators to reduce inflammation .

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide include other sulfonamides and thiophene derivatives. Some examples are:

    Tipepidine: A thi

Properties

IUPAC Name

3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2S2/c12-10-6-9(3-4-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTQHZJSPPYTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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